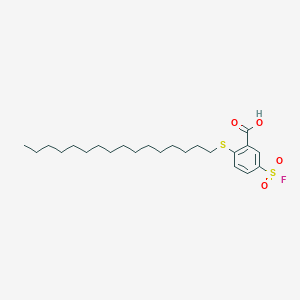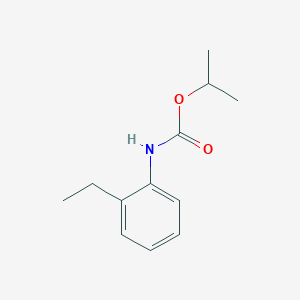
Isopropyl N-(2-ethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-N-(2-Ethylphenyl)carbamát ist eine organische Verbindung mit der Summenformel C12H17NO2 und einem Molekulargewicht von 207,275 g/mol . Es gehört zur Klasse der Carbamate, die Ester der Carbaminsäure sind. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Industrie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Isopropyl-N-(2-Ethylphenyl)carbamát kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Isocyanaten mit Alkoholen. Zum Beispiel kann die Reaktion von 2-Ethylphenylisocyanat mit Isopropanol unter kontrollierten Bedingungen das gewünschte Carbamát ergeben . Eine andere Methode beinhaltet die Verwendung von Carbamoylchloriden, wobei die Reaktion von 2-Ethylphenylcarbamoylchlorid mit Isopropanol die Verbindung erzeugt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Isopropyl-N-(2-Ethylphenyl)carbamát häufig großtechnische Reaktionen unter Verwendung ähnlicher Synthesewege. Der Prozess beinhaltet typischerweise die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird in Reaktoren mit präziser Temperatur- und Druckregelung durchgeführt, um das gewünschte Produkt effizient zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl N-(2-ethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isocyanates with alcohols. For instance, the reaction of 2-ethylphenyl isocyanate with isopropanol under controlled conditions can yield the desired carbamate . Another method involves the use of carbamoyl chlorides, where the reaction of 2-ethylphenyl carbamoyl chloride with isopropanol produces the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Reaktionstypen
Isopropyl-N-(2-Ethylphenyl)carbamát unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen Reagenzien wie Halogene oder Nukleophile beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Isopropyl-N-(2-Ethylphenyl)carbamát hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Industrie: Es wird bei der Produktion verschiedener Industriechemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Isopropyl-N-(2-Ethylphenyl)carbamát beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Proteinen interagieren und deren Funktion beeinflussen. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren und zu verschiedenen biologischen Wirkungen führen . Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Isopropyl N-(2-ethylphenyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isopropyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The compound may inhibit or activate certain pathways, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylcarbamát: Ein weiteres Carbamát mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
Phenylcarbamát: Teilt die Carbamátfunktionelle Gruppe, hat aber eine Phenylgruppe anstelle der 2-Ethylphenylgruppe.
Einzigartigkeit
Isopropyl-N-(2-Ethylphenyl)carbamát ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine 2-Ethylphenylgruppe unterscheidet es von anderen Carbamaten und beeinflusst seine Reaktivität und Wechselwirkungen mit anderen Molekülen .
Eigenschaften
CAS-Nummer |
27058-78-2 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
propan-2-yl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)13-12(14)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
RZXAZSKLYQJFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


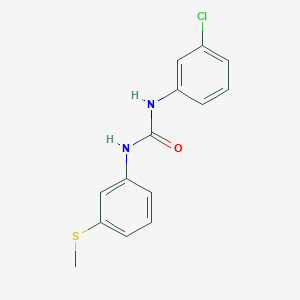
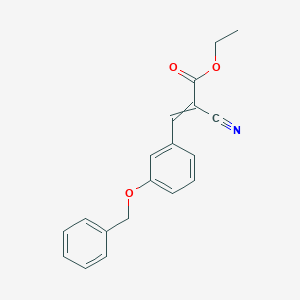
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
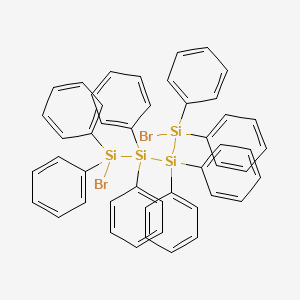


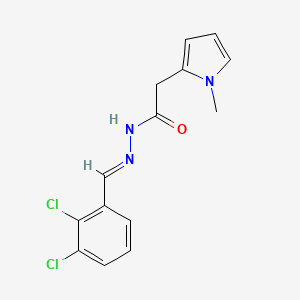
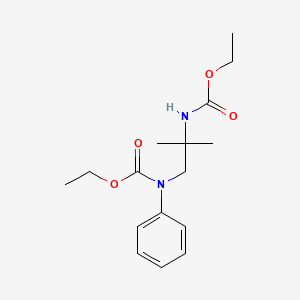
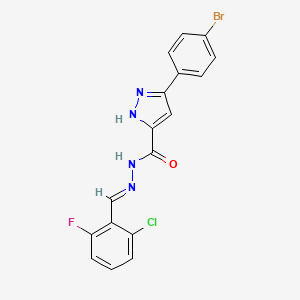

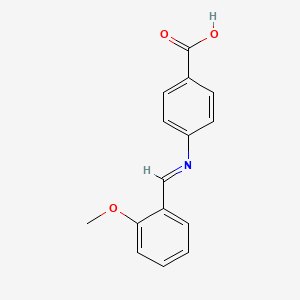
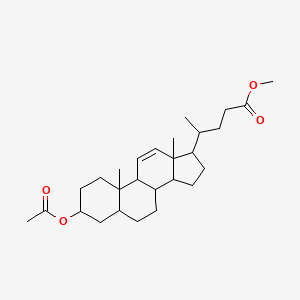
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
